4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
説明
4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at position 2 and an azetidin-3-yloxy moiety at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a 3-chloro-5-fluorobenzoyl group. Its molecular weight is approximately 350.75 g/mol, and its physicochemical properties (e.g., solubility, logP) are influenced by the polar carboxamide group and lipophilic aromatic substituents.
特性
IUPAC Name |
4-[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3/c17-10-3-9(4-11(18)5-10)16(23)21-7-13(8-21)24-12-1-2-20-14(6-12)15(19)22/h1-6,13H,7-8H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGGZLIAIFDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share key pharmacophoric elements, such as pyridine cores, halogen substituents, and hydrogen-bonding groups. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Azetidine vs. In contrast, the piperazine group in CAS 866137-49-7 offers greater flexibility, which may improve solubility but reduce target specificity. The amino group in the analog from enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the carboxamide in the target compound.
Carboxamide Positioning: Both the target compound and CAS 866137-49-7 feature carboxamide groups, critical for forming hydrogen bonds with biological targets (e.g., ATP-binding pockets in kinases). However, the benzoxazinone group in CAS 866137-49-7 may confer additional π-π stacking interactions.
Pharmacological and Physicochemical Properties
- Bioavailability : The trifluoromethyl group in CAS 866137-49-7 increases lipophilicity (logP ~3.5), whereas the target compound’s azetidine-ether linkage may improve aqueous solubility.
- Target Selectivity : The rigid azetidine scaffold in the target compound could enhance selectivity for kinases with compact binding pockets, while the piperazine analog may exhibit broader off-target interactions.
- Antimicrobial Activity : The analog from demonstrated moderate activity against E. coli and S. aureus, attributed to its substituted phenyl groups disrupting bacterial membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
